molecular formula H16N12P4 B1666726 1,3,5,7,2,4,6,8-Tetrazatraphosphocine, 2,2,4,4,6,6,8,8-octaamino-2,2,4,4,6,6,8,8-octahydro- CAS No. 6954-20-7

1,3,5,7,2,4,6,8-Tetrazatraphosphocine, 2,2,4,4,6,6,8,8-octaamino-2,2,4,4,6,6,8,8-octahydro-

Cat. No. B1666726
CAS RN: 6954-20-7
M. Wt: 308.1 g/mol
InChI Key: LBPPDBIHJVJJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AI 3-52916 is a biochemical.

Scientific Research Applications

Photodynamic Therapy

  • A study by Kudrevich, Galpern, and Lier (1994) detailed the synthesis of water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine. These octaaza analogs of phthalocyanine have potential applications in photodynamic therapy for cancer treatment (Kudrevich, Galpern, & Lier, 1994).

Conformational Study

  • Molt, Watson, Bazanté, and Bartlett (2013) conducted a comprehensive study of all major gas-phase conformers of the related HMX molecule. This is critical for understanding the kinetics and viability of various crystalline polymorphs (Molt et al., 2013).

Heteroaromatic Molecule Study

  • Kornev et al. (2014) explored the reduction of a specific compound to create a new type of 10π-electron heteroaromatic system, showcasing the novel chemical properties and complexation potential of compounds with two-coordinate and formally divalent phosphorus (Kornev et al., 2014).

Stereogenic Properties

  • Dogan, Balcı, and Beşli (2018) investigated the stereogenic properties of cyclotetraphosphazenes, emphasizing their significance in chemistry and potential applications in stereoselective synthesis (Dogan, Balcı, & Beşli, 2018).

Cluster Encapsulation

  • Ravikumar, Lakshminarayanan, Suresh, and Ghosh (2006) examined the encapsulation behavior of an octaamino cryptand, highlighting its unique structural and chemical properties (Ravikumar et al., 2006).

properties

CAS RN

6954-20-7

Product Name

1,3,5,7,2,4,6,8-Tetrazatraphosphocine, 2,2,4,4,6,6,8,8-octaamino-2,2,4,4,6,6,8,8-octahydro-

Molecular Formula

H16N12P4

Molecular Weight

308.1 g/mol

IUPAC Name

1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine

InChI

InChI=1S/H16N12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H2

InChI Key

LBPPDBIHJVJJKN-UHFFFAOYSA-N

SMILES

NP1(=NP(=NP(=NP(=N1)(N)N)(N)N)(N)N)N

Canonical SMILES

NP1(=NP(=NP(=NP(=N1)(N)N)(N)N)(N)N)N

Appearance

Solid powder

Other CAS RN

6954-20-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-52916;  AI 3 52916;  AI 352916

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1,3,5,7,2,4,6,8-Tetrazatraphosphocine, 2,2,4,4,6,6,8,8-octaamino-2,2,4,4,6,6,8,8-octahydro-

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